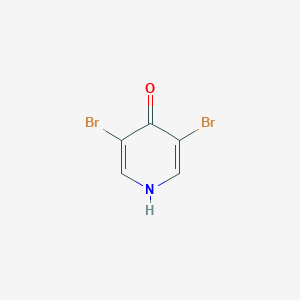

3,5-Dibromo-4-pyridinol

Overview

Description

3,5-Dibromo-4-pyridinol is a useful research compound. Its molecular formula is C5H3Br2NO and its molecular weight is 252.89 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Dibromo-4-pyridinol (DBP) is a halogenated pyridine derivative with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHBrNO

- Molar Mass : 252.89 g/mol

- CAS Number : 25813-25-6

- Melting Point : 370 °C (decomposes)

- Density : 2.228 g/cm³

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine atoms enhances its electrophilicity, allowing it to participate in nucleophilic substitutions and other chemical reactions that can modulate biological pathways.

Antimicrobial Activity

Research indicates that DBP exhibits notable antimicrobial properties. It has been shown to be effective against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against resistant strains | |

| Escherichia coli | Moderate inhibition | |

| Klebsiella pneumoniae | Effective |

Anticancer Activity

DBP has demonstrated potential anticancer activity in various studies. It has been evaluated for its cytotoxic effects on different cancer cell lines, including lung adenocarcinoma (A549 cells). The compound's structure influences its potency, with certain derivatives showing enhanced activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| DBP Derivative A | A549 | 15 | |

| DBP Derivative B | A549 | 22 | |

| DBP (parent compound) | A549 | 30 |

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the efficacy of DBP against various resistant bacterial strains. The results indicated that DBP significantly reduced the viability of S. aureus by disrupting cell wall integrity and inhibiting protein synthesis. -

Anticancer Screening :

In vitro studies conducted on A549 cells revealed that DBP derivatives exhibited varying degrees of cytotoxicity. Notably, one derivative showed an IC50 value comparable to standard chemotherapeutic agents like cisplatin, suggesting its potential as a lead compound for further development.

Synthesis and Derivatives

DBP serves as an important intermediate in organic synthesis, leading to various derivatives with enhanced biological activities. The synthesis often involves halogenation reactions followed by functional group modifications to enhance specificity and potency against targeted biological pathways.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 252.891 g/mol

- Density : 2.2 g/cm³

- Boiling Point : 317.5 °C

- Melting Point : 370 °C (dec.)

The compound features a pyridinol ring substituted with two bromine atoms and a hydroxyl group, which contributes to its unique chemical reactivity and biological activity.

Organic Synthesis

3,5-Dibromo-4-pyridinol serves as a versatile building block in organic synthesis:

- Boron-Dipyrromethenes (BODIPYs) : It is used in the synthesis of BODIPYs, which are important due to their broad absorption and emission spectra. These compounds find applications in fluorescence imaging and photodynamic therapy (Khan et al., 2010) .

- Diels-Alder Reactions : The compound acts as an ambident diene in Diels-Alder cycloadditions, facilitating the formation of bicycloadducts with high yields and selectivity (Cho et al., 2002) .

Biochemical Applications

This compound has been explored for its potential biological activities:

- Enzyme Inhibition : It has been investigated as a potential inhibitor of histone demethylases, specifically JMJD2E, which plays a role in epigenetic regulation (PMC4733660) . The compound's structural modifications can enhance its binding affinity to target enzymes.

- Luminescence Sensitization : The compound is studied for its ability to sensitize europium(III) luminescence in complexes, making it useful for biological probes due to long emission lifetimes (George et al., 2006) .

Material Science

In material science, this compound's properties have led to innovative applications:

- Crystal Engineering : Research has focused on its role in halogen bonding interactions within crystal structures. Such studies provide insights into molecular interactions that are crucial for developing new materials (Logothetis et al., 2004) .

- Supramolecular Chemistry : The compound-based co-oligomers have been investigated for their ability to recognize saccharides, which is essential for sensor technology and molecular recognition applications (Abe et al., 2008) .

Case Studies

| Application | Description | Reference |

|---|---|---|

| Synthesis of BODIPYs | Used as a precursor for creating fluorescent dyes | Khan et al., 2010 |

| Enzyme Inhibition | Potential inhibitor of JMJD2E histone demethylase | PMC4733660 |

| Luminescence Probes | Sensitizes europium(III) luminescence | George et al., 2006 |

| Crystal Engineering | Explores halogen bonding interactions | Logothetis et al., 2004 |

| Supramolecular Recognition | Co-oligomers for saccharide recognition | Abe et al., 2008 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most reliable for preparing 3,5-Dibromo-4-pyridinol, and how can reaction conditions be optimized for reproducibility?

The synthesis of this compound typically involves direct bromination of 4-pyridinol derivatives. A validated method includes reacting 4-pyridinol with bromine in fuming sulfuric acid at 0°C, followed by neutralization and extraction (e.g., as described for analogous brominated pyridines in ). Key parameters for optimization include:

- Temperature control : Maintaining 0°C during bromine addition minimizes side reactions.

- Stoichiometry : A 1:2 molar ratio of substrate to bromine ensures complete di-substitution.

- Workup : Slow neutralization with NaOH (to pH ~12) prevents decomposition of the product.

Yield improvements (e.g., from 54% to >70%) can be achieved via recrystallization or silica gel chromatography, as demonstrated for structurally related pyrrolo-pyridines .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying substitution patterns and aromatic proton environments. For example, the absence of NH peaks in H NMR confirms bromination at the 3,5-positions .

- Melting Point Analysis : Consistency with literature values (e.g., 159–161°C for analogous dichloropyridines) ensures purity .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry identifies impurities, particularly residual starting materials or mono-brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing halogenated pyridine derivatives?

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : Prototropic shifts in pyridine derivatives can obscure peak assignments. Using deuterated DMSO as a solvent stabilizes tautomers for clearer H NMR interpretation.

- Residual Solvents : Trace solvents (e.g., CHCl) may overlap with product signals. Purging with inert gas or extended drying under vacuum mitigates this .

- X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction (refined via SHELXL) provides definitive structural confirmation .

Q. What strategies are effective for improving the low yields of di-bromination reactions in heterocyclic systems?

Low yields (<60%) in direct bromination may result from:

- Electron-Deficient Substrates : Pyridines with electron-withdrawing groups (e.g., -NO) hinder electrophilic substitution. Using Lewis acids (e.g., FeBr) as catalysts enhances reactivity.

- Competing Side Reactions : Oxidative degradation can occur in strongly acidic conditions. Switching to milder brominating agents (e.g., NBS in DMF) reduces side products .

- Microwave-Assisted Synthesis : Shortening reaction times under controlled microwave irradiation improves efficiency, as shown for similar pyrimidine systems .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or CF) to assess halogen effects on binding affinity .

- In Silico Modeling : Molecular docking (using software like AutoDock) predicts interactions with target proteins, guiding rational design.

- In Vitro Assays : Test derivatives against relevant biological targets (e.g., kinase enzymes) using fluorescence polarization or SPR-based binding assays. Dose-response curves (IC/EC) quantify potency .

Q. What methodological frameworks ensure rigorous experimental design in studying reactive intermediates of this compound?

- PICO Framework : Define P opulation (reaction intermediates), I ntervention (e.g., photolysis), C omparison (thermal vs. catalytic pathways), and O utcome (intermediate stability).

- FINER Criteria : Ensure hypotheses are F easible (e.g., using stopped-flow spectroscopy for kinetic studies), I nteresting (novel mechanistic insights), N ovel (unreported intermediates), E thical (safe handling of brominated compounds), and R elevant (applicability to medicinal chemistry) .

Q. Data Contradiction Analysis

Example : Conflicting reports on bromination regiochemistry in pyridines.

Properties

IUPAC Name |

3,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBBVOSRBZCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180469 | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25813-25-6 | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25813-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025813256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-hydroxypyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6A9RF62D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.